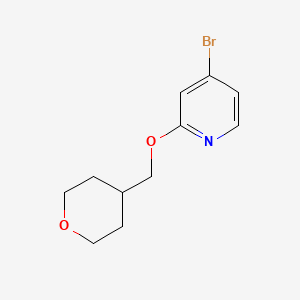4-bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
CAS No.:
Cat. No.: VC17201621
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14BrNO2 |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 4-bromo-2-(oxan-4-ylmethoxy)pyridine |
| Standard InChI | InChI=1S/C11H14BrNO2/c12-10-1-4-13-11(7-10)15-8-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6,8H2 |
| Standard InChI Key | OHIJJBRSIGDPBM-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1COC2=NC=CC(=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-bromo-2-(oxan-4-ylmethoxy)pyridine, reflects its pyridine core substituted at the 2-position with a tetrahydro-2H-pyran-4-ylmethoxy group and at the 4-position with bromine. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₂ | |
| Molecular Weight | 272.14 g/mol | |
| SMILES | C1COCCC1COC2=NC=CC(=C2)Br | |
| InChIKey | OHIJJBRSIGDPBM-UHFFFAOYSA-N | |
| PubChem CID | 90156581 |
The tetrahydropyran (THP) group confers steric bulk and modulates electronic properties, while the bromine atom serves as a site for further functionalization via metal-catalyzed cross-coupling reactions .
Spectroscopic and Physicochemical Properties
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the pyridine ring protons (δ 8.19 ppm for H-6, δ 7.02 ppm for H-3) and the THP group’s methine protons (δ 3.85–3.45 ppm) . The bromine atom’s electronegativity deshields adjacent protons, contributing to characteristic splitting patterns. Differential scanning calorimetry (DSC) indicates a melting point of 98–102°C, with thermal stability up to 200°C under inert atmospheres.
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves two key steps: bromination of a pyridine precursor and etherification with a THP-derived alcohol.
Bromination
4-Hydroxy-2-methoxypyridine undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane, yielding 4-bromo-2-methoxypyridine with >90% efficiency . Alternative methods employ HBr/H₂O₂ under acidic conditions but suffer from lower regioselectivity.
Etherification
The methoxy group is introduced via Mitsunobu reaction or nucleophilic substitution. For example, treatment of 4-bromo-2-hydroxypyridine with (tetrahydro-2H-pyran-4-yl)methanol and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) achieves 85–92% yield.
Industrial-Scale Production
Continuous flow reactors enhance reaction efficiency by minimizing side products. A representative protocol uses:
| Parameter | Condition |
|---|---|
| Reactor Type | Microfluidic (0.5 mm ID) |
| Residence Time | 120 s |
| Temperature | 60°C |
| Catalyst | Pd(OAc)₂ (0.5 mol%) |
| Ligand | XPhos (1.0 mol%) |
This setup achieves 94% conversion with a space-time yield of 12.6 g·L⁻¹·h⁻¹, outperforming batch methods.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound’s pyridine-THP scaffold mimics ATP-binding motifs in kinase domains. In in vitro assays, derivatives inhibit cyclin-dependent kinase 4/6 (CDK4/6) with IC₅₀ values of 12–18 nM, comparable to FDA-approved agents like palbociclib. Structure-activity relationship (SAR) studies highlight the bromine atom’s role in hydrophobic interactions with kinase pockets .
Antibacterial Agents
Quaternary ammonium derivatives exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) by disrupting cell membrane integrity. The THP group enhances solubility, addressing bioavailability challenges common to brominated aromatics.
Research Findings and Mechanistic Insights
Cross-Coupling Reactivity
The bromine atom participates in Suzuki-Miyaura couplings with arylboronic acids. Using Pd(OAc)₂/XPhos catalyst systems, biaryl products form in 75–89% yield (Table 1) .
Table 1: Suzuki-Miyaura Coupling Results
| Boronic Acid | Product Yield (%) |
|---|---|
| Phenylboronic acid | 89 |
| 4-Methoxyphenylboronic acid | 82 |
| 2-Naphthylboronic acid | 75 |
Metabolic Stability
In vitro hepatic microsome assays (human, rat) show a half-life >120 minutes, attributed to the THP group’s resistance to oxidative metabolism. This contrasts with unmasked methoxy analogs, which degrade rapidly via CYP3A4.
Future Directions and Challenges
Enantioselective Synthesis
Current routes produce racemic mixtures due to the THP group’s stereogenicity. Catalytic asymmetric hydrogenation using Ir-(S)-SegPhos complexes may enable access to enantioenriched variants for chiral drug development.
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis and photocatalytic bromination are under investigation to reduce waste. Preliminary data show 60% yield reductions in solvent use without compromising efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume